Acide ricinoléique

Vue d'ensemble

Description

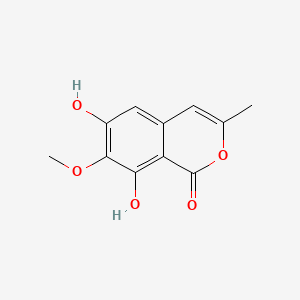

L'acide ricinoléique, formellement connu sous le nom d'acide 12-hydroxy-9-cis-octadécénoïque, est un acide gras qui est à la fois un acide gras oméga-9 insaturé et un acide hydroxy. Il est un composant majeur de l'huile de graines obtenue à partir de la plante de ricin (Ricinus communis L., Euphorbiaceae), qui produit également de la ricine. L'this compound représente environ 90 % de la teneur en acides gras de l'huile de ricin .

Applications De Recherche Scientifique

Ricinoleic acid has a wide range of applications in various fields:

Mécanisme D'action

Target of Action

Ricinoleic acid primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

Upon absorption by the body via the intestinal mucosa, ricinoleic acid activates the EP3 receptor on the muscle cells of the intestine and uterus, stimulating intestinal activity and labor . This interaction with its targets leads to changes in cellular activity and function .

Biochemical Pathways

It is known to be involved in diverse lipid metabolism pathways, including fatty acid biosynthesis and modification (hydroxylation), lipid traffic, triacylglycerol assembly, acyl editing, and oil-body formation . These pathways are critical for the production and regulation of lipids in the body .

Pharmacokinetics

It is known that ricinoleic acid is absorbed by the body via the intestinal mucosa . More research is needed to fully understand the ADME properties of ricinoleic acid and their impact on its bioavailability.

Result of Action

The activation of specific receptors by ricinoleic acid leads to various molecular and cellular effects. For instance, it stimulates intestinal activity and labor, indicating its potential use in medical applications . Additionally, ricinoleic acid is known for its moisturizing characteristics and is thought to help reduce inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ricinoleic acid. For example, in a study on the microbial conversion of castor oil into ricinoleic acid, it was found that the yield of ricinoleic acid and oil loss were sensitive to process parameters such as oil concentration, glucose concentration, and calcium chloride concentration . Furthermore, ricinoleic acid has been used to create environmentally sustainable plasticizers, demonstrating its potential for industrial applications in a variety of environments .

Orientations Futures

Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the ricinoleic acid in batch culture was 21.67 g/kg of total oil. The yield of ricinoleic acid in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .

Analyse Biochimique

Biochemical Properties

Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of ricinoleic acid . Ricinoleic acid interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .

Cellular Effects

Ricinoleic acid exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, ricinoleic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, ricinoleic acid has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of ricinoleic acid involves its interaction with various biomolecules and enzymes. Ricinoleic acid can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, ricinoleic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.

Metabolic Pathways

Ricinoleic acid is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts ricinoleic acid into ricinoleoyl-CoA. This activated form of ricinoleic acid can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, ricinoleic acid can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.

Subcellular Localization

Ricinoleic acid is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of ricinoleic acid into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of ricinoleic acid in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide ricinoléique peut être synthétisé par diverses méthodes, y compris les procédés Twitchell et Colgate-Emery, la catalyse alcaline, la transestérification avec le ricinoléate de méthyle et l'hydrolyse catalysée par la lipase. Parmi celles-ci, l'hydrolyse utilisant l'enzyme lipozyme TL IM est considérée comme la plus efficace, atteignant un taux de conversion d'environ 96,2 % .

Méthodes de production industrielle : La production industrielle de l'this compound implique principalement la saponification ou la distillation fractionnée de l'huile de ricin hydrolysée. Le processus commence par l'extraction de l'huile de ricin à partir des graines de ricin, suivie d'une hydrolyse pour produire de l'this compound .

Analyse Des Réactions Chimiques

Types de réactions : L'acide ricinoléique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est le clivage induit par la base, qui implique la déshydrogénation initiale de l'alcool secondaire pour former une cétone. La cétone α,β-insaturée résultante subit ensuite une réaction rétro-aldol, conduisant au clivage de la liaison carbone-carbone .

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactifs typiques comprennent les halogènes et les nucléophiles en conditions basiques ou acides.

Principaux produits :

Acide sébacique : Produit par le clivage de l'this compound, avec le 2-octanol comme sous-produit.

Acide undécylénique : Formé par la pyrolyse de l'this compound.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans divers domaines :

Biologie : Étudié pour ses propriétés antimicrobiennes et anti-inflammatoires.

Industrie : Employé dans la production de savons, de lubrifiants, de revêtements, et comme composant de biodiesel

5. Mécanisme d'action

L'this compound exerce ses effets principalement par interaction avec des cibles moléculaires spécifiques. Il est absorbé par l'organisme via la muqueuse intestinale et active le récepteur EP3 sur les cellules musculaires de l'intestin et de l'utérus, stimulant l'activité intestinale et le travail . De plus, il interagit avec les récepteurs cannabinoïdes 1 et 2, ainsi que le canal cationique potentiel transitoire de la sous-famille V membre 1 .

Composés similaires :

Acide lesquéroléique : Similaire à l'this compound mais avec un groupe -CH2-CH2- supplémentaire entre le groupe carboxyle et la double liaison.

Acide ricinélaïdique : L'isomère trans de l'this compound.

Polyglycérol polyricinoléate : Un polymère de glycérol avec des chaînes latérales d'this compound, utilisé comme émulsifiant dans le chocolat.

Unicité : L'this compound est unique en raison de sa forte teneur dans l'huile de ricin et de son groupe hydroxyle, qui fournit un site fonctionnel pour diverses réactions chimiques. Cela le rend très polyvalent et précieux dans les applications industrielles .

Comparaison Avec Des Composés Similaires

Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.

Ricinelaidic acid: The trans isomer of ricinoleic acid.

Polyglycerol polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.

Uniqueness: Ricinoleic acid is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Ricinoleic acid can be achieved through the hydrolysis of castor oil, which is a triglyceride composed of Ricinoleic acid. The hydrolysis process can be carried out using sodium hydroxide as a catalyst to break the ester bonds in the triglyceride, resulting in the release of Ricinoleic acid.", "Starting Materials": [ "Castor oil", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Add castor oil to a round bottom flask", "Step 2: Add sodium hydroxide to the flask and mix well", "Step 3: Add water to the flask and mix well", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Allow the mixture to cool to room temperature", "Step 6: Extract the Ricinoleic acid using a suitable solvent", "Step 7: Purify the Ricinoleic acid using column chromatography or recrystallization" ] } | |

Numéro CAS |

141-22-0 |

Formule moléculaire |

C18H34O3 |

Poids moléculaire |

298.5 g/mol |

Nom IUPAC |

(Z)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |

Clé InChI |

WBHHMMIMDMUBKC-XFXZXTDPSA-N |

SMILES isomérique |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

SMILES canonique |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

Apparence |

Solid powder |

Point d'ébullition |

245 °C at 10 mm Hg |

Color/Form |

Colorless to yellow viscous liquid |

Densité |

0.940 at 27.4 °C/4 °C |

melting_point |

5.5 °C |

| 141-22-0 61789-44-4 10378-04-8 |

|

Description physique |

Liquid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

27925-02-6 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

3.46 mg/mL at 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |

Pression de vapeur |

Vapor pressure: 10 mm Hg at 226 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)